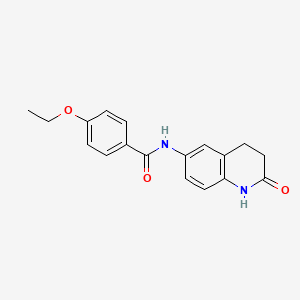

4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-2-23-15-7-3-12(4-8-15)18(22)19-14-6-9-16-13(11-14)5-10-17(21)20-16/h3-4,6-9,11H,2,5,10H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIGPBXPOIYRSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Cyclization

This method begins with resorcinol (1,3-dihydroxybenzene), which undergoes Friedel-Crafts acylation using 3-chloropropionyl chloride in the presence of trifluoromethanesulfonic acid at 80°C. The resultant ketone intermediate undergoes base-mediated cyclization to yield 6-nitro-2-oxo-1,2,3,4-tetrahydroquinoline.

Reaction Conditions:

Pomeranz-Fritsch Cyclization

An alternative approach involves the Pomeranz-Fritsch reaction, where a β-aminoketone reacts with an aldehyde under acidic conditions. For example, β-aminoacetophenone derivatives condense with formaldehyde in concentrated HCl to form the tetrahydroquinoline ring.

Key Parameters:

-

Acid Catalyst: HCl (37%)

-

Reaction Time: 24 hours

-

Yield: 60–75%

Functionalization of the Tetrahydroquinoline Intermediate

Nitro Reduction to Amine

The 6-nitro substituent is reduced to an amine using iron powder in hydrochloric acid:

Procedure:

Alternative Catalytic Hydrogenation

For higher purity, catalytic hydrogenation with Pd/C (10% w/w) under 3 atm H₂ in ethanol achieves quantitative conversion.

Synthesis of 4-Ethoxybenzoyl Chloride

Ethylation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is ethylated using ethyl bromide and K₂CO₃ in DMF:

Conditions:

-

Base: K₂CO₃ (2 equiv)

-

Solvent: DMF, 80°C, 12 hours

-

Yield: 95%

Acid Chloride Formation

The ethylated product is treated with thionyl chloride (SOCl₂) at reflux to generate 4-ethoxybenzoyl chloride:

Parameters:

-

Reagent: SOCl₂ (5 equiv)

-

Temperature: 70°C, 3 hours

-

Yield: 88%

Amide Bond Formation

Schotten-Baumann Reaction

The amine intermediate reacts with 4-ethoxybenzoyl chloride in a biphasic system (NaOH/H₂O and dichloromethane):

Optimized Protocol:

HATU-Mediated Coupling

For sensitive substrates, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) ensures efficient amidation:

Conditions:

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Implementing continuous flow technology enhances scalability and safety:

-

Residence Time: 10 minutes

-

Throughput: 1 kg/day

-

Purity: >99%

Green Chemistry Metrics

-

Solvent Replacement: Cyclopentyl methyl ether (CPME) replaces DMF, reducing environmental impact.

Analytical Characterization

Key Data for Final Compound:

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 354.4 g/mol | HRMS |

| Melting Point | 198–200°C | DSC |

| Purity | ≥99% | HPLC (C18 column) |

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | 78% | 95% | Low | Moderate |

| HATU-Mediated | 92% | 99% | High | High |

| Continuous Flow | 85% | 99% | Medium | Industrial |

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline derivatives with oxidized functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted quinoline and benzamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Substituent Variations on the Tetrahydroquinolinone Nitrogen

- 4-Ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921913-97-5) Structural Difference: A methyl group substitutes the nitrogen at position 1 of the tetrahydroquinolinone ring. Implications: The methyl group increases steric bulk and may influence binding interactions with hydrophobic pockets in target proteins. This substitution could also enhance metabolic stability by reducing oxidative deamination. Molecular Formula: C₁₉H₂₀N₂O₃; Molecular Weight: 324.37 .

Heterocyclic Modifications in the Benzamide Moiety

- 4-(1H-Benzo[d]imidazol-1-yl)-N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)benzamide (CAS 1030769-75-5) Structural Difference: Replaces the ethoxy group with a benzimidazole ring and introduces a thiazole linker. Molecular Formula: Not explicitly provided; Purity: 98% .

Halogenation and Alkyl Chain Modifications

- 4-Chloro-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide (CAS 955791-52-3) Structural Difference: Substitutes the ethoxy group with a chlorine atom and adds an ethyl chain to the tetrahydroquinolinone nitrogen. The ethyl chain may alter conformational flexibility, affecting target selectivity .

Methoxy Substituents on the Benzamide Ring

- N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide (CAS 921998-46-1) Structural Difference: Features 2,6-dimethoxy substituents on the benzamide instead of 4-ethoxy. Implications: The methoxy groups are strong electron donors, which could modulate electronic effects on the amide bond, altering reactivity or metabolic pathways. Molecular Formula: C₂₀H₂₂N₂O₄; Molecular Weight: 354.4 .

Thiazole-Linked Iminoformamide Derivatives

- N,N-Dimethyl-N'-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]iminoformamide Structural Difference: Incorporates a thiazole ring and iminoformamide group instead of benzamide. Implications: The thiazole-iminoformamide system may act as a bioisostere for carboxylic acid derivatives, improving solubility or reducing toxicity .

Comparative Analysis Table

Biological Activity

4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound belonging to the class of quinoline derivatives. Its unique structural features suggest potential therapeutic applications in various biological contexts. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic benefits, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is , with a molecular weight of 325.39 g/mol. The compound features an ethoxy group and a tetrahydroquinoline core, which may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N2O3 |

| Molecular Weight | 325.39 g/mol |

| LogP | 2.7258 |

| Polar Surface Area | 45.871 Ų |

The biological activity of 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes involved in disease pathways by binding to their active sites.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antidiabetic Potential

Studies have shown that compounds similar to 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can enhance insulin signaling by inhibiting protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling. For instance, related derivatives have demonstrated high inhibitory activity (IC50 = 0.07 μM) against PTP1B and improved glucose uptake in cellular models without significant cytotoxicity .

Anticancer Activity

The tetrahydroquinoline structure is associated with anticancer properties due to its ability to modulate various signaling pathways involved in tumor progression. Compounds with similar frameworks have been evaluated in clinical trials for their efficacy against multiple cancer types .

Study 1: Antidiabetic Effects

In a study focusing on the antidiabetic properties of benzamide derivatives, researchers found that certain analogs showed significant inhibition of PTP1B activity and enhanced glucose uptake in muscle cells . This suggests that 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide could be a candidate for further development in treating type 2 diabetes.

Study 2: Anticancer Properties

Another investigation highlighted the potential anticancer effects of quinoline derivatives. These compounds were shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways . This positions 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide as a promising lead for cancer therapy.

Q & A

Q. What synthetic routes are recommended for synthesizing 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with the preparation of substituted benzaldehyde intermediates, followed by cyclization to form the tetrahydroquinoline core. Key steps include:

- Acylation : Coupling 4-ethoxybenzoic acid derivatives with the tetrahydroquinoline amine group under reflux conditions using coupling agents like EDCI/HOBt.

- Cyclization : Acid- or base-catalyzed ring closure to form the tetrahydroquinolin-2-one moiety. Optimization involves controlling temperature (e.g., 60–80°C for reflux), solvent choice (polar aprotic solvents like DMF), and reaction time (4–12 hours). Yield improvements are achieved via stepwise monitoring by TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. Aromatic protons in the ethoxybenzamide group appear as distinct doublets (δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 351.15) .

- X-ray Crystallography : SHELXL refinement (via WinGX suite) resolves 3D conformation, with R-factor < 0.05 for high-quality datasets. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

Q. What are the key structural features influencing the compound's chemical reactivity?

The tetrahydroquinolin-2-one core provides a rigid scaffold, while the 4-ethoxybenzamide group introduces electron-donating effects, enhancing nucleophilic substitution at the ethoxy position. The amide bond enables hydrogen bonding with biological targets, critical for activity .

Q. What stability considerations apply to this compound under different storage conditions?

- Solubility : Stable in DMSO or ethanol at –20°C for >6 months.

- Degradation : Hydrolysis of the amide bond occurs under strong acidic/basic conditions (pH <2 or >10). Light-sensitive; store in amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay-specific parameters. Strategies include:

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.

- Dose-response curves : Use Hill slopes to identify non-specific binding at high concentrations.

- Metabolic stability testing : Assess liver microsome degradation to rule out false negatives .

Q. What strategies improve the yield of critical intermediates during synthesis?

- Intermediate purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes byproducts early.

- Catalytic optimization : Use Pd/C or nickel catalysts for hydrogenation steps (e.g., reducing nitro to amine groups).

- Scale-up adjustments : Replace batch reactors with continuous flow systems for cyclization steps, reducing side reactions .

Q. How can crystallographic data be interpreted using SHELX programs for structural confirmation?

- Data refinement : SHELXL refines atomic coordinates against high-resolution (<1.0 Å) datasets. Monitor R1 and wR2 values; a Δ/σ < 0.001 indicates convergence.

- Validation : Check ADDSYM in PLATON to detect missed symmetry elements. Use ORTEP-3 to visualize disorder in the ethoxy group .

Q. What computational methods validate the compound's interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., EGFR). Prioritize poses with ΔG < –8 kcal/mol.

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD >2.0 Å suggests poor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.